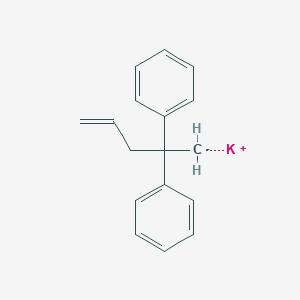![molecular formula C16H16F3N3O B14520239 N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide CAS No. 62391-53-1](/img/structure/B14520239.png)
N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide typically involves the reaction of 4-chloro-3-nitropyridine with N-propylamine, followed by reduction and subsequent reaction with 3-(trifluoromethyl)aniline. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group in the precursor molecules, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets effectively. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-N-methylaniline
- 4-Nitro-3-(trifluoromethyl)aniline
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
Comparison: N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring and a trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable candidate for various applications .
Properties
CAS No. |
62391-53-1 |
|---|---|
Molecular Formula |
C16H16F3N3O |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16F3N3O/c1-2-7-21-15(23)13-10-20-8-6-14(13)22-12-5-3-4-11(9-12)16(17,18)19/h3-6,8-10H,2,7H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
XDJXVFHNQCEFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


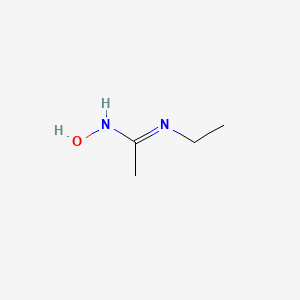
![[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520162.png)
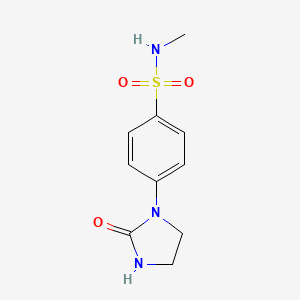
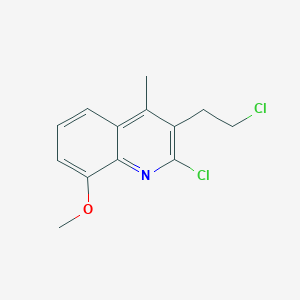



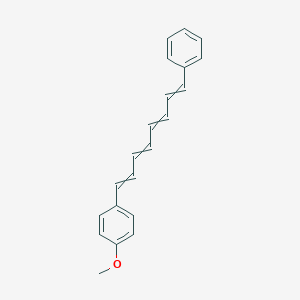
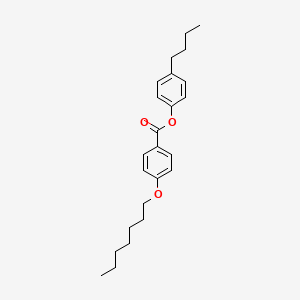
![3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide](/img/structure/B14520224.png)
![8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14520227.png)


